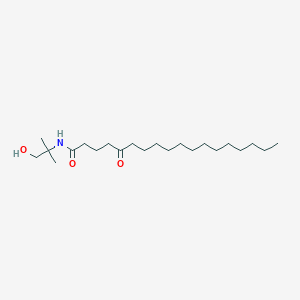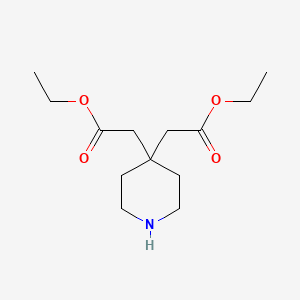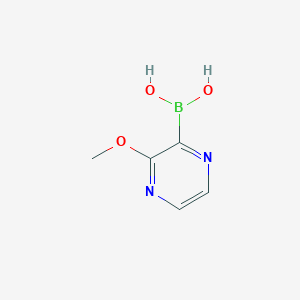
(3-Methoxypyrazin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a methoxypyrazine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyrazin-2-yl)boronic acid typically involves the borylation of halogenated pyrazine derivatives. One common method is the palladium-catalyzed cross-coupling reaction of halopyrazines with boronic acid derivatives under mild conditions. This process often employs tetraalkoxydiborane or dialkoxyhydroborane as boron sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxypyrazin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated organic compounds in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazine derivatives or reduced under specific conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
(3-Methoxypyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Methoxypyrazin-2-yl)boronic acid primarily involves its role as a boron source in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridinylboronic Acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Borinic Acids: These compounds have two C-B bonds and exhibit different reactivity compared to boronic acids.
Uniqueness: (3-Methoxypyrazin-2-yl)boronic acid stands out due to its methoxypyrazine ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules .
Propiedades
Fórmula molecular |
C5H7BN2O3 |
|---|---|
Peso molecular |
153.93 g/mol |
Nombre IUPAC |
(3-methoxypyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3,9-10H,1H3 |
Clave InChI |
FUQFNHRIASZDRG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC=CN=C1OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


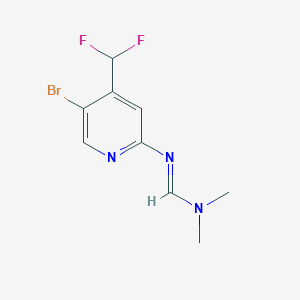

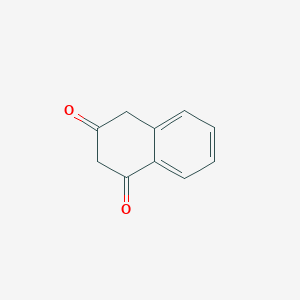
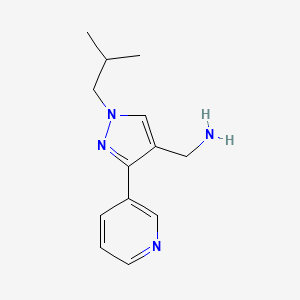

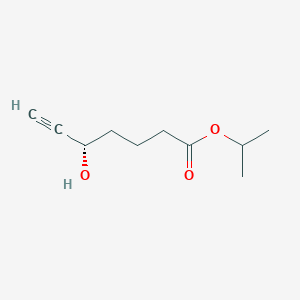
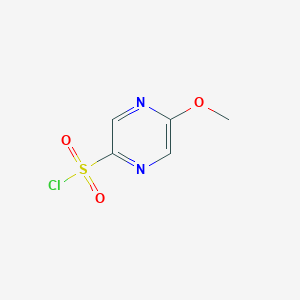

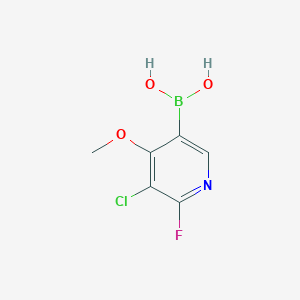
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

